molecular formula C9H14N4O B2539903 (5R,6R)-5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one CAS No. 1807916-83-1

(5R,6R)-5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

Cat. No. B2539903
CAS RN: 1807916-83-1
M. Wt: 194.238
InChI Key: ILJMTLNANLVYOF-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4O/c1-13-9(15)4-3-7(11)10(13)8-5-6-12-14(8)2/h5-7,10H,3-4,11H2,1-2H3/t7-,10-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 194.238. Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Therapeutic Applications of Pyrazoline Derivatives

Pyrazolines, including derivatives similar to the specified compound, have been recognized for their diverse pharmacological effects. These effects range from antimicrobial (including antibacterial, antifungal, antiamoebic, and antimycobacterial properties) to anti-inflammatory, analgesic, antidepressant, and anticancer activities. Further pharmacological impacts include actions as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral activities, MAO-inhibitory, antinociceptive activity, insecticidal, hypotensive, and antioxidant activities. Their role as steroidal and antidiabetic agents, ACAT inhibitors, and effectors on urotensin II and somatostatin-5 receptors, TGF-β signal transduction inhibitors, and neurocytotoxicity inhibitors has also been documented. The wide range of therapeutic applications highlights the compound's significance in drug discovery and pharmaceutical science (Shaaban, Mayhoub, & Farag, 2012).

Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold, closely related in structure to the queried compound, is noted for its broad range of medicinal properties, such as anticancer, central nervous system agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. Structure-activity relationship (SAR) studies have garnered significant attention, leading to the derivation of many lead compounds for various disease targets. This highlights the untapped potential of such scaffolds in developing future drug candidates (Cherukupalli et al., 2017).

Role in Anticancer Research

The exploration of pyrazoline derivatives for anticancer applications has seen significant research interest. These compounds, including structures similar to the mentioned compound, have been studied for their cytotoxic properties against various cancer cell lines. The investigation into their mechanisms of action, including apoptosis induction, generation of reactive oxygen species, activation of caspases, and effects on mitochondrial functions, underlines their potential as antineoplastic agents. This area of research opens avenues for developing new therapeutic agents targeting cancer (Hossain et al., 2020).

properties

IUPAC Name

(5R,6R)-5-amino-6-(2-methylpyrazol-3-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-13-7(4-5-11-13)9-6(10)2-3-8(14)12-9/h4-6,9H,2-3,10H2,1H3,(H,12,14)/t6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJMTLNANLVYOF-HZGVNTEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,6R)-5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

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